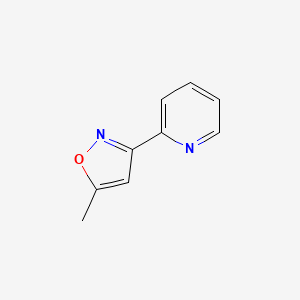

5-Methyl-3-(pyridin-2-yl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-pyridin-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWOSLUFNXTPSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Methyl 3 Pyridin 2 Yl Isoxazole and Its Derivatives

Foundational Synthetic Routes to the Isoxazole (B147169) Core

The construction of the isoxazole ring is a cornerstone of synthesizing the target molecule. Two primary strategies, nitrile oxide cycloaddition and condensation reactions, are widely employed for this purpose.

Nitrile Oxide Cycloaddition Approaches (e.g., Huisgen 1,3-dipolar cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.orgchesci.com This reaction involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. wikipedia.org For the synthesis of isoxazoles, an alkyne is used as the dipolarophile.

The general mechanism involves the generation of a nitrile oxide intermediate, which then reacts with an alkyne in a concerted pericyclic reaction to form the isoxazole ring. The regioselectivity of the cycloaddition is a key consideration, as it determines the substitution pattern on the resulting isoxazole ring.

A common route to generate nitrile oxides in situ is through the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. For instance, the reaction of an aldoxime with an oxidizing agent like sodium hypochlorite (B82951) can generate the corresponding nitrile oxide.

While a highly versatile method, the direct 1,3-dipolar cycloaddition of pyridine-2-carbonitrile (B1142686) oxide with propyne (B1212725) to yield 5-methyl-3-(pyridin-2-yl)isoxazole requires careful control of reaction conditions to ensure the desired regioselectivity.

Condensation Reactions in Isoxazole Ring Formation

Condensation reactions provide an alternative and widely used approach to the isoxazole core. This typically involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). mdpi.com The reaction proceeds through the formation of a monoxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring.

For the synthesis of a 3,5-disubstituted isoxazole such as the target compound, a 1,3-diketone is a suitable starting material. In the context of 5-methyl-3-(pyridin-2-yl)isoxazole, the required precursor would be 1-(pyridin-2-yl)butane-1,3-dione. The reaction of this diketone with hydroxylamine would lead to the formation of the desired isoxazole ring.

The regioselectivity of the cyclization is governed by the differential reactivity of the two carbonyl groups in the 1,3-diketone. Generally, the more electrophilic carbonyl group is preferentially attacked by the nitrogen atom of hydroxylamine.

Targeted Synthesis of 5-Methyl-3-(pyridin-2-yl)isoxazole Scaffold

Building upon the foundational methods, several strategies can be employed for the specific synthesis of the 5-methyl-3-(pyridin-2-yl)isoxazole scaffold.

One potential targeted synthesis involves the condensation reaction of 2-acetylpyridine (B122185) with a suitable reagent to introduce the remaining atoms of the isoxazole ring. researchgate.netrsc.org For example, reaction with an appropriate C2 synthon followed by cyclization with hydroxylamine could yield the target compound.

Another approach is the reaction of pyridine-2-carboxamide with a methyl-containing building block that can undergo cyclization to form the isoxazole ring.

Regioselective Functionalization Techniques

Regioselective functionalization offers a powerful strategy for the synthesis of specifically substituted isoxazoles. This can involve the modification of a pre-existing pyridyl-isoxazole core. For instance, if 3-(pyridin-2-yl)isoxazole were available, regioselective C-H functionalization could be employed to introduce the methyl group at the C5 position of the isoxazole ring. This approach often requires the use of directing groups and specific catalysts to achieve the desired regioselectivity.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a pivotal tool in modern organic synthesis, offering efficient and selective methods for the formation of C-C and C-N bonds. beilstein-journals.orgsemanticscholar.org In the context of 5-methyl-3-(pyridin-2-yl)isoxazole synthesis, transition metal-catalyzed cross-coupling reactions are of significant interest.

One plausible route involves the coupling of a pre-functionalized pyridine (B92270) with a functionalized isoxazole. For example, a Suzuki or Stille coupling reaction between a 2-halopyridine and a 3-organometallic-5-methylisoxazole derivative could be employed. Conversely, the coupling of a 3-halo-5-methylisoxazole with a 2-pyridyl organometallic reagent would also lead to the target molecule. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions.

Divergent Synthetic Pathways for Analogues of 5-Methyl-3-(pyridin-2-yl)isoxazole

The 5-methyl-3-(pyridin-2-yl)isoxazole scaffold serves as a versatile platform for the synthesis of a diverse range of analogues. Divergent synthetic strategies allow for the modification of both the pyridine and isoxazole rings, as well as the introduction of various substituents. researchgate.net

Functional group transformations on the pyridine ring, such as electrophilic or nucleophilic aromatic substitution, can be used to introduce substituents at different positions. For example, oxidation of the pyridine nitrogen to the corresponding N-oxide can facilitate electrophilic substitution at the 4-position.

Modification of the methyl group on the isoxazole ring can also be achieved. For instance, radical halogenation of the methyl group followed by nucleophilic substitution can introduce a variety of functional groups.

Furthermore, the isoxazole ring itself can be a precursor to other functionalities. Reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of β-enaminones, which are valuable synthetic intermediates.

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Description | Key Intermediates |

| Nitrile Oxide Cycloaddition | [3+2] cycloaddition of a nitrile oxide and an alkyne. | Pyridine-2-carbonitrile oxide, Propyne |

| Condensation Reaction | Reaction of a 1,3-diketone with hydroxylamine. | 1-(Pyridin-2-yl)butane-1,3-dione, Hydroxylamine |

| Transition Metal Cross-Coupling | Coupling of a functionalized pyridine and a functionalized isoxazole. | 2-Halopyridine, 3-Organometallic-5-methylisoxazole |

| Regioselective Functionalization | Introduction of a methyl group onto a pre-formed pyridyl-isoxazole. | 3-(Pyridin-2-yl)isoxazole |

Multi-Component Reaction Approaches for Isoxazole Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic molecules from simple starting materials in a single pot. These reactions are valued for their high atom economy and procedural simplicity.

A notable green chemistry approach involves a one-pot, three-component tandem reaction to produce polycyclic-fused isoxazolo[5,4-b]pyridines. acs.orgacs.org This method utilizes an aromatic aldehyde, 3-methylisoxazol-5-amine, and a cyclic 1,3-dicarbonyl compound (such as tetronic acid, indan-1,3-dione, or dimedone) in water under microwave irradiation. acs.orgresearchgate.net This process proceeds without any additional catalyst, highlighting its environmental benefits. acs.orgacs.org The reaction is believed to occur through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net

The optimization of this reaction has shown that water is a superior solvent and a temperature of 120°C provides the best yields. acs.orgacs.org This MCR approach has been successfully applied to a range of aromatic aldehydes, demonstrating its versatility for creating a library of structurally diverse isoxazole-fused pyridines. acs.org

Table 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridine Derivatives acs.orgresearchgate.net

| Aldehyde | 1,3-Dicarbonyl Compound | Product Structure | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Tetronic Acid | 4-(4-fluorophenyl)-3-methyl-isoxazolo[5,4-b]... | 85 |

| 4-Chlorobenzaldehyde | Tetronic Acid | 4-(4-chlorophenyl)-3-methyl-isoxazolo[5,4-b]... | 88 |

| Benzaldehyde | Indan-1,3-dione | Indeno[1,2-b]isoxazolo[5,4-e]pyridin-5(10H)-one deriv. | 90 |

| 4-Methylbenzaldehyde | Dimedone | 4-(p-tolyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 79 |

Synthesis of Fused Isoxazole-Pyridine Systems

The fusion of isoxazole and pyridine rings creates bicyclic and polycyclic systems with unique chemical properties. Several synthetic routes have been developed to access these structures, often involving intramolecular cyclization reactions.

Isoxazolo[3,4-a]pyrrolizine and Isoxazolo[4,3-c]pyridine Derivatives: A facile and highly diastereoselective method for constructing isoxazolo[3,4-a]pyrrolizine and isoxazolo[4,3-c]pyridine scaffolds involves an intramolecular [3+2] cycloaddition of an in situ generated nitrone. rsc.org This strategy allows for the assembly of angularly substituted cyclic systems, creating two new rings and three contiguous stereocenters. rsc.org For example, reacting an N-allylated pyrrole-2-carbaldehyde with N-phenylhydroxylamine in refluxing ethanol (B145695) leads to the desired isoxazolo[3,4-a]pyrrolizine in good yield. rsc.orgrsc.org

Isoxazolo[5,4-b]pyridines: Beyond the MCR approach, divergent synthetic routes to isoxazolo[5,4-b]pyridines have been developed. One such method uses the reaction of 5-aminoisoxazoles with alkynyl-imino esters, where the regioselectivity is controlled by the choice of silver catalyst and solvent. thieme-connect.com

Using silver triflate and phosphoric acid in ethyl acetate (B1210297) promotes C4 alkylation of the aminoisoxazole, leading to one regioisomer. thieme-connect.com

Conversely, using silver acetate and phosphoric acid in chloroform (B151607) favors N-alkylation, resulting in the alternative regioisomer. thieme-connect.com

This catalyst and solvent-controlled divergent synthesis provides an effective means of accessing specific regioisomeric substituted isoxazolopyridines under mild conditions. thieme-connect.com

Preparation of Hybrid Isoxazole Structures (e.g., Coumarin-Isoxazole-Pyridine Hybrids)

Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a rational strategy in drug design. Hybrids incorporating coumarin (B35378), isoxazole, and pyridine moieties have been synthesized to explore their potential biological activities. mdpi.com

The primary method for creating these hybrids is the Huisgen 1,3-dipolar cycloaddition reaction. mdpi.compreprints.orgpreprints.org This reaction involves the cycloaddition of a nitrile oxide, generated in situ from a pyridine aldehyde oxime, with a coumarin derivative bearing a terminal alkyne (e.g., propargyloxy- or propargylaminocoumarins). mdpi.comnih.govresearchgate.net

The nitrile oxides are typically formed through the oxidation of the corresponding pyridine aldoxime. mdpi.compreprints.org Various oxidants and conditions can be employed, which influences the reaction outcome and yield.

(Diacetoxyiodo)benzene (PIDA): Used at room temperature or under microwave irradiation. mdpi.compreprints.org

tert-Butyl nitrite (B80452) (TBN): Used in a solvent like acetonitrile (B52724) under reflux. mdpi.compreprints.org

A model reaction between 7-propargyloxycoumarin and the nitrile oxide derived from picolinaldehyde oxime using PIDA in methanol (B129727) at room temperature yielded the desired 7-((3-(pyridin-2-yl)isoxazol-5-yl)methoxy)-2H-chromen-2-one. preprints.org However, side products such as furoxans (from nitrile oxide dimerization) and 1,2,4-oxadiazoles can also form, particularly under microwave or TBN conditions. preprints.orgpreprints.org

Table 2: Conditions for 1,3-Dipolar Cycloaddition to form Coumarin-Isoxazole-Pyridine Hybrids preprints.orgpreprints.org

| Method | Oxidant | Solvent | Conditions | Product Yield (%) |

|---|---|---|---|---|

| A | PIDA | Methanol | Room Temperature, 2h | 60 |

| B | PIDA | Ethanol | Microwave, 120°C, 1h | 48 |

| C | TBN | Acetonitrile | Reflux, 18h | 34 |

Investigating Rearrangement Products in Isoxazole Synthesis

The isoxazole ring, particularly due to its relatively weak N-O bond, can undergo various rearrangement reactions under thermal, photochemical, or catalytic conditions, leading to other heterocyclic structures. wikipedia.org

Photochemical Rearrangement: Under UV irradiation (typically 200–330 nm), isoxazoles can undergo photoisomerization. nih.govacs.org The process is initiated by the homolysis of the N-O bond, which forms a key acyl azirine intermediate. wikipedia.orgnih.gov This intermediate can then rearrange to form different products.

Isoxazole to Oxazole (B20620): This is a common rearrangement pathway. wikipedia.org

Isoxazole to Ketenimine: In certain trisubstituted isoxazoles, the azirine intermediate can rearrange to form highly reactive, yet isolable, ketenimines. nih.govacs.org These ketenimines can serve as valuable synthetic intermediates, for instance, reacting with hydrazines to yield pyrazoles. acs.org

Base-Catalyzed Rearrangement: Isoxazoles can also be transformed into oxazoles under basic conditions. For example, 3-aryltetrahydrobenzisoxazoles have been observed to rearrange to 2-aryltetrahydrobenzoxazoles when heated in the presence of a base like cesium carbonate in THF. rsc.org The proposed mechanism involves a base-initiated ring opening followed by a Neber-like rearrangement to form an azirine, which then collapses to the more stable oxazole ring via a nitrile ylide intermediate and 6π electrocyclic ring closure. rsc.org

Metal-Induced Ring Expansion: A conceptually different approach involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This reaction has been developed into a one-pot procedure for synthesizing highly functionalized pyridines. The sequence involves the ring expansion of a 3,5-disubstituted isoxazole with a vinyldiazomethane, which is followed by rearrangement of the expanded intermediate to a 1,4-dihydropyridine, and subsequent oxidation to the pyridine product. nih.gov

Methods for Trifluoromethylated and Other Functionalized Isoxazoles

The introduction of a trifluoromethyl (CF₃) group into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.

Synthesis of Trifluoromethylated Isoxazoles: One primary route to trifluoromethylated isoxazoles is the [2+3] cycloaddition of trifluoromethyl nitrile oxide with alkynes. nih.govthieme-connect.com The trifluoromethyl nitrile oxide can be generated from trifluoroacetaldehyde (B10831) oxime. Controlling the rate of formation of the nitrile oxide is crucial to favor the desired isoxazole product over the furoxan dimer. nih.gov

Another innovative, metal-free method involves a cascade reaction of α,β-unsaturated carbonyl compounds with sodium triflinate (CF₃SO₂Na) as the CF₃ source and tert-butyl nitrite (tBuONO) as an oxidant and N-O source. organic-chemistry.org This tandem trifluoromethyximation/cyclization/elimination reaction proceeds via a radical pathway to afford 4-(trifluoromethyl)isoxazoles in moderate to excellent yields. organic-chemistry.org

Direct Functionalization: Direct C-H functionalization provides an efficient way to modify the isoxazole core without pre-functionalization. rsc.org For instance, palladium-catalyzed direct arylation at the C5-position of isoxazoles has been achieved. researchgate.net Furthermore, rhodium(III)-catalyzed C-H alkynylation using hypervalent iodine reagents has been developed, offering another route to functionalized isoxazoles. researchgate.net These methods are crucial for the late-stage modification of complex molecules. rsc.orgresearchgate.net

Advanced Characterization and Spectroscopic Analysis of 5 Methyl 3 Pyridin 2 Yl Isoxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for the definitive assembly of the molecular framework.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In derivatives of 5-methyl-3-(pyridin-2-yl)isoxazole, the signals for the protons on the pyridine (B92270) and isoxazole (B147169) rings appear in distinct regions of the spectrum.

The protons of the pyridine ring typically resonate at lower fields (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. For example, in various coumarin-isoxazole-pyridine hybrids, the pyridine protons are observed at chemical shifts (δ) ranging from approximately 7.38 ppm to 8.74 ppm. mdpi.com The proton adjacent to the nitrogen (at position 6) is often the most deshielded. mdpi.com

The proton on the isoxazole ring (H-4) and the protons of the methyl group (at C-5) also show characteristic signals. The isoxazole H-4 proton in 3,5-disubstituted isoxazoles typically appears as a singlet. rsc.org The methyl protons consistently appear as a singlet at a much higher field, generally between δ 2.40 and 2.94 ppm, due to their aliphatic nature. acs.orgnih.gov

Table 1: Representative ¹H NMR Data for 5-Methyl-3-(pyridin-2-yl)isoxazole Derivatives Note: Data is compiled from various substituted compounds and indicates typical chemical shift ranges.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| Pyridine-H6 | 8.41 - 8.98 | d | 4.0 - 4.8 | acs.orgnih.gov |

| Pyridine-H3/H4/H5 | 7.25 - 8.11 | m, td | 7.6 - 8.0 | mdpi.comacs.org |

| Isoxazole-H4 | 6.80 - 7.02 | s | N/A | rsc.org |

| Isoxazole-CH₃ | 2.40 - 2.94 | s | N/A | acs.orgnih.gov |

d = doublet, m = multiplet, td = triplet of doublets, s = singlet

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

For 5-methyl-3-(pyridin-2-yl)isoxazole derivatives, the carbons of the isoxazole ring show characteristic resonances. The C-3 and C-5 carbons, being attached to heteroatoms, appear at lower fields (typically δ 155-170 ppm), while the C-4 carbon resonates at a higher field (around δ 98-118 ppm). rsc.orgacs.org The carbon of the methyl group is found at the highest field (δ 12-22 ppm). acs.orgcore.ac.uk

The pyridine ring carbons also have distinct signals, with the carbons adjacent to the nitrogen (C-2 and C-6) generally appearing at lower fields compared to the others. mdpi.comacs.org

Table 2: Representative ¹³C NMR Data for 5-Methyl-3-(pyridin-2-yl)isoxazole Derivatives Note: Data is compiled from various substituted compounds and indicates typical chemical shift ranges.

| Carbon Assignment | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| Isoxazole-C5 | 167.4 - 170.6 | rsc.orgacs.org |

| Isoxazole-C3 | 159.2 - 163.4 | rsc.orgacs.org |

| Pyridine-C2 | 144.9 - 150.3 | mdpi.comacs.org |

| Pyridine-C6 | 149.9 - 150.9 | mdpi.comrsc.org |

| Pyridine-C4 | 136.9 - 137.2 | mdpi.comacs.org |

| Pyridine-C3/C5 | 121.5 - 125.0 | mdpi.comacs.org |

| Isoxazole-C4 | 98.0 - 117.4 | rsc.orgacs.org |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)

To unambiguously assign proton and carbon signals and to determine the connectivity between atoms, advanced NMR techniques such as 2D NMR are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, helping to trace the proton networks within the pyridine ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings (over two or three bonds) between protons and carbons. ipb.pt This is crucial for connecting different fragments of the molecule, for instance, linking the pyridine ring to the C-3 position of the isoxazole ring.

While not applicable to the parent compound, ¹⁹F NMR would be a vital technique for derivatives containing fluorine, providing information on the number and electronic environment of fluorine atoms.

Mass Spectrometry for Molecular Composition Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, heterocyclic compounds like 5-methyl-3-(pyridin-2-yl)isoxazole. It typically generates protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺, without causing significant fragmentation. mdpi.comd-nb.info This allows for the clear determination of the molecular weight of the parent compound. For example, various coumarin-isoxazole hybrids consistently show strong signals for their [M+H]⁺ or [M+Na]⁺ ions in ESI-MS analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule. By comparing the experimentally measured mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with high confidence. For several derivatives of 5-methyl-3-(pyridin-2-yl)isoxazole, HRMS data has been used to confirm their composition by matching the found m/z value of the [M+H]⁺ ion to the calculated value. mdpi.comacs.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Derivative Compound: Methyl 4-benzoyl-5-(pyridin-2-yl)isoxazole-3-carboxylate

| Ion | Calculated m/z | Found m/z | Reference |

|---|

This level of accuracy is critical in distinguishing between compounds with the same nominal mass but different elemental formulas, making HRMS an indispensable tool in the characterization of novel chemical entities.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations within 5-methyl-3-(pyridin-2-yl)isoxazole and its analogues.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For compounds related to 5-methyl-3-(pyridin-2-yl)isoxazole, the IR spectrum provides a unique fingerprint, revealing key structural features.

The analysis of various isoxazole derivatives by FT-IR spectroscopy allows for the identification of principal functional groups. For instance, in coumarin-isoxazole-pyridine hybrids, characteristic IR peaks are observed for N-H stretching (around 3288 cm⁻¹), C-H stretching of the aromatic rings (around 3085-3090 cm⁻¹), and C=O stretching of the coumarin (B35378) moiety (around 1704-1718 cm⁻¹). mdpi.com The C=N stretching of the isoxazole and pyridine rings typically appears in the 1620-1640 cm⁻¹ region. mdpi.com

In the case of other related isoxazole structures, such as allyl N-(5-methyl-3-isoxazolyl)carbamate, the N-H stretch of the carbamate (B1207046) is found at 3340 cm⁻¹, the C=O stretch of the carbamate at 1750–1777 cm⁻¹, and the isoxazole ring C=N stretch at 1615 cm⁻¹. For azirinyl-substituted isoxazoles, the C=O stretching of carbonyl and ester groups are observed near 1680 and 1740 cm⁻¹, respectively. mdpi.com These examples highlight the utility of IR spectroscopy in confirming the presence of key functional groups within complex heterocyclic systems.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Isoxazole Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source |

| N-H (Amine/Amide) | Stretching | 3288 - 3340 | mdpi.com |

| Aromatic C-H | Stretching | 3085 - 3090 | mdpi.com |

| Carbonyl (C=O) | Stretching | 1680 - 1777 | mdpi.commdpi.com |

| C=N (Isoxazole/Pyridine) | Stretching | 1615 - 1640 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The technique involves scattering of monochromatic light from a laser source. While specific Raman data for 5-methyl-3-(pyridin-2-yl)isoxazole is not extensively documented in the provided context, studies on similar isoxazole-containing molecules demonstrate its utility. For example, in the analysis of 2-[(5-methylisoxazol-3-yl)amino]-2-oxo-ethyl methacrylate, both FT-IR and FT-Raman spectra were measured and compared with theoretical calculations to assign vibrational frequencies. researchgate.net This dual-spectroscopic approach allows for a more complete understanding of the molecule's vibrational modes.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 5-methyl-3-(pyridin-2-yl)isoxazole derivatives.

Crystallographic studies on related compounds reveal important structural motifs. For instance, the crystal structure of 5-methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole shows that the fused benzimidazole (B57391) ring system is essentially planar and forms significant interplanar angles with the isoxazole (70.03 (7)°) and pyridine (81.68 (7)°) rings. nih.gov The planarity of the isoxazole and pyridine rings themselves is also confirmed, with maximum deviations from their mean planes being minimal. nih.gov The crystal packing is stabilized by weak intermolecular C-H···N hydrogen bonds, which link the molecules into chains. nih.gov

In another example, the crystal structure of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole demonstrates that the isoxazole ring is inclined to the benzimidazole ring at a dihedral angle of 69.28 (14)°. iucr.org The crystal packing in this case is dominated by N-H···N hydrogen bonds, forming chains along the a-axis. iucr.org Hirshfeld surface analysis further reveals that H···H, H···C/C···H, and H···N/N···H interactions are the most significant contributors to the crystal packing. iucr.org

For methyl 4-benzoyl-5-(pyridin-2-yl)isoxazole-3-carboxylate, single crystals suitable for X-ray analysis were obtained by slow evaporation from a mixed solvent system of ethyl acetate (B1210297) and ethanol (B145695). acs.org This highlights a common crystallization technique used to obtain high-quality crystals for diffraction studies.

Table 2: Selected Crystallographic Data for Related Isoxazole Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angle | Intermolecular Interactions | Source |

| 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole | - | - | Isoxazole-Benzimidazole: 70.03 (7)° | C-H···N hydrogen bonds | nih.gov |

| 6-Methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | - | - | Isoxazole-Benzimidazole: 69.28 (14)° | N-H···N hydrogen bonds | iucr.org |

Chromatographic and Other Analytical Methods for Purity and Identity Confirmation

Chromatographic techniques are indispensable for the separation, identification, and purification of 5-methyl-3-(pyridin-2-yl)isoxazole and its derivatives, as well as for the determination of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. It is widely used to assess the purity of isoxazole derivatives and to monitor the progress of chemical reactions. For instance, in the development of a method for analyzing pralsetinib, a complex molecule containing a pyrazole (B372694) and pyridine moiety, HPLC was employed with a C18 column and a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724). frontiersin.org The detection was performed using a UV detector at 260 nm. frontiersin.org Similarly, the analysis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds utilized a C18 reverse-phase column with a mobile phase of ammonium (B1175870) acetate in water and acetonitrile. nih.gov

The purification of newly synthesized compounds, such as 5-methyl-3-((1-(pyridin-2-ylmethyl)-1H-benzimidazol-2-yl)methyl)isoxazole, is often achieved through column chromatography on silica (B1680970) gel with a suitable solvent system like hexane/ethyl acetate. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. It allows for the separation of components in a mixture and their subsequent identification based on their mass spectra and retention times. While specific GC methods for 5-methyl-3-(pyridin-2-yl)isoxazole were not detailed in the provided search results, GC-MS is a standard method for the analysis of complex mixtures of organic compounds, including those arising from the synthesis and degradation of heterocyclic compounds. escholarship.org The identification of compounds is often facilitated by comparing experimental data with reference libraries or through the use of predictive software. gcms-id.ca

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of charged molecules in solution based on their electrophoretic mobility in an electric field. While a valuable tool for the analysis of a wide range of compounds, a specific CZE method for the detailed characterization of 5-Methyl-3-(pyridin-2-yl)isoxazole has not been documented in the reviewed scientific literature. However, based on the chemical structure of the compound and established CZE methodologies for related substances, the potential application of this technique can be discussed.

Research on structurally similar compounds, such as various pyridine derivatives and other heterocyclic amines, provides a foundation for developing a CZE method for 5-Methyl-3-(pyridin-2-yl)isoxazole. For instance, a CZE method for the simultaneous analysis of biologically active pyridines like nicotine (B1678760), cotinine, nicotinic acid, and nicotinamide (B372718) utilized a 25 mM sodium dihydrogen phosphate buffer at a low pH of 2.1. oup.comoup.com These acidic conditions ensure the protonation of the pyridine nitrogen, leading to effective electrophoretic separation. oup.comoup.com In another study, fourteen different heterocyclic amines were successfully analyzed using a polyvinyl alcohol (PVA)-coated capillary with an electrolyte composed of 20 mM ammonium acetate at pH 3.0, supplemented with 20% methanol (B129727). nih.gov The use of coated capillaries can help to minimize the interaction of basic compounds with the capillary wall, thereby improving peak shape and reproducibility. nih.gov

Given these precedents, a hypothetical CZE method for 5-Methyl-3-(pyridin-2-yl)isoxazole would likely employ a low pH buffer, such as phosphate or acetate, to ensure the analyte is in its cationic form. The choice of an appropriate buffer system and pH would be critical for optimizing the separation selectivity and efficiency. Furthermore, the addition of organic modifiers, like methanol or acetonitrile, to the background electrolyte could be explored to enhance solubility and modify the electrophoretic mobility of the compound. Detection would typically be performed using UV-Vis spectrophotometry, as the aromatic nature of the pyridinyl and isoxazole rings should provide sufficient chromophoric activity.

While no empirical data for 5-Methyl-3-(pyridin-2-yl)isoxazole is available, the table below summarizes typical CZE conditions reported for the analysis of related pyridine and heterocyclic compounds, which could serve as a starting point for method development.

Table 1: Illustrative CZE Conditions for the Analysis of Pyridine and Heterocyclic Compounds

| Analyte Class | Capillary Type | Background Electrolyte (BGE) | pH | Applied Voltage | Detection | Reference |

| Biologically Active Pyridines | Fused-Silica | 25 mM Sodium Dihydrogen Phosphate | 2.1 | 30 kV | UV, 260 nm | oup.comoup.com |

| Heterocyclic Amines | Polyvinyl Alcohol (PVA)-Coated | 20 mM Ammonium Acetate with 20% Methanol | 3.0 | Not Specified | Mass Spectrometry | nih.gov |

| Pyridine-2(1H)-one Derivatives | Fused-Silica | Various Buffers | 2.5 - 11.5 | Not Specified | UV Spectrophotometry | nih.gov |

| Basic Heterocyclic Compounds | Fused-Silica | Various Buffers with Cationic Cyclodextrin | 3.02 - 11.6 | Not Specified | Not Specified | nih.gov |

Computational and Theoretical Chemistry Studies of 5 Methyl 3 Pyridin 2 Yl Isoxazole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular properties of heterocyclic compounds like 5-Methyl-3-(pyridin-2-yl)isoxazole. These computational methods provide insights into structure, reactivity, and spectroscopic characteristics that can be challenging to determine experimentally.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study isoxazole (B147169) derivatives, providing valuable information about their geometry and chemical behavior. worldscientific.comnih.govsemanticscholar.org DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can optimize the molecular geometry of these compounds. semanticscholar.orgiucr.org This allows for the precise determination of bond lengths and angles, which are often in good agreement with experimental data from techniques like X-ray crystallography.

For instance, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the optimized structure from DFT calculations was found to be comparable to the experimentally determined solid-state structure. iucr.org The isoxazole ring in this compound was inclined to the benzimidazole (B57391) ring at a dihedral angle of 69.28(14)°. iucr.org In another example, the planarity of the isoxazole and pyridine (B92270) rings in 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole was confirmed, with the fused-ring system being essentially planar. nih.gov

DFT is also instrumental in understanding the reactivity of these molecules. By analyzing parameters derived from DFT, such as atomic charge distributions, researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netptfarm.pl For example, in some isoxazole systems, the nitrogen atom is predicted to be the primary basic center based on electron densities. researchgate.net This information is crucial for designing new synthetic routes and understanding the mechanisms of chemical reactions.

Prediction of Electronic Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic properties of 5-Methyl-3-(pyridin-2-yl)isoxazole and its analogues are key to their chemical behavior and potential applications. Quantum chemical calculations are frequently used to predict these properties.

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity and stability. iucr.orgmdpi.com A smaller gap suggests that the molecule is more reactive. For 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the calculated HOMO-LUMO energy gap is 4.9266 eV. iucr.org In another study on a sulfonamide Schiff base containing a 5-methylisoxazole (B1293550) moiety, the HOMO was observed on the pyridine and benzene (B151609) rings, azomethine group, and atoms of the sulfonamide and oxazole (B20620) rings, while the LUMO was present on the atoms of the sulfonamide group, azomethine group, and the pyridine and benzene rings. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electrophilic and nucleophilic sites. For isoxazole derivatives, MEP analysis can show the effect of different substituents on the charge distribution. worldscientific.com

These electronic properties are summarized for a representative compound in the table below:

| Property | Value |

| HOMO-LUMO Energy Gap | 4.9266 eV |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Electronegativity (χ) | - |

| Hardness (η) | - |

| Softness (S) | - |

| Electrophilicity Index (ω) | - |

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can also predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can be used to compute the theoretical vibrational spectra (FT-IR and Raman) of isoxazole derivatives. These calculated frequencies are often scaled to better match experimental values. researchgate.net This assists in the assignment of vibrational modes observed in experimental spectra.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate NMR chemical shifts (¹H and ¹³C). worldscientific.comdergipark.org.tr These theoretical shifts are often in good agreement with experimental data and can be invaluable for the structural elucidation of new compounds. nih.govipb.pt For example, in a study of a sulfonamide Schiff base containing a 5-methylisoxazole ring, the theoretical chemical shifts for the azomethine, isoxazole, and methyl protons were calculated at 9.55, 6.19, and 2.39 ppm, respectively, which were consistent with the experimental data. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, such as 5-Methyl-3-(pyridin-2-yl)isoxazole, interacts with a biological target, typically a protein. These methods are crucial in drug discovery and design. chemrevlett.comnih.govnih.gov

Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgmdpi.com This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. acs.orgnih.gov

For example, in a study of isoxazole derivatives as inhibitors of carbonic anhydrase, docking analysis revealed that the compounds bind at the entrance of the active site. acs.org Specific interactions, including hydrogen bonds with residues like His119 and His94, and van der Waals interactions with residues like Leu198 and Thr199, were identified. acs.org Similarly, docking studies of isoxazole derivatives with the farnesoid X receptor (FXR) showed that hydrophobic interactions with residues such as LEU287 and MET290, and salt bridges with ARG331 and HIS447, were significant for binding. mdpi.com

The following table summarizes key interacting residues for isoxazole derivatives with different protein targets:

| Protein Target | Key Interacting Residues | Type of Interaction |

| Estrogen Receptor α | Arg 394, Glu 353, Asp 351, Leu 346 | Hydrogen Bonding, Hydrophobic |

| Farnesoid X Receptor (FXR) | LEU287, MET290, HIS447, ARG331 | Hydrophobic, Salt Bridge, Hydrogen Bond |

| Carbonic Anhydrase | His119, His94, Leu198, Thr199 | Hydrogen Bonding, van der Waals |

Conformational Analysis and Binding Energy Prediction

Conformational Analysis: This involves studying the different spatial arrangements (conformations) that a molecule can adopt. The conformation of a ligand is critical for its ability to bind to a protein. In the context of 5-Methyl-3-(pyridin-2-yl)isoxazole, the dihedral angle between the pyridine and isoxazole rings is an important conformational feature. nih.gov Crystal structure analysis of a related compound, 5-Methyl-3-[1-(2-pyridylmethyl)-1H-benzimidazol-2-ylmethyl]isoxazole, revealed specific interplanar angles between the different ring systems, which are influenced by weak intramolecular hydrogen bonds. nih.gov

Binding Energy Prediction: Docking simulations also provide an estimate of the binding affinity, often expressed as a binding energy or a docking score. ukaazpublications.com A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. For instance, docking studies of isoxazole derivatives against bacterial protein receptors have shown binding affinities ranging from -8.16 to -12.84 kcal/mol. mdpi.com In another study, isoxazole derivatives designed as tubulin inhibitors showed binding energies around -10.4 kcal/mol. tandfonline.com

The table below shows predicted binding energies for isoxazole derivatives against various targets:

| Target | Compound Type | Predicted Binding Energy (kcal/mol) |

| E. coli protein receptor | Functionalized isoxazoles | -9.38 to -12.84 |

| S. aureus protein receptor | Functionalized isoxazoles | -8.16 to -10.45 |

| Oxidized quinone reductase 2 | Isoxazole derivatives (tubulin inhibitors) | -10.0 to -10.4 |

| Carbonic Anhydrase | Isoxazole derivatives | -13.95 to -15.94 |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and stability of molecules over time. For 5-methyl-3-(pyridin-2-yl)isoxazole and its analogues, MD simulations provide critical insights into their conformational flexibility, interaction with biological targets, and the stability of the resulting complexes. mdpi.com These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of molecular interactions under simulated physiological conditions. mdpi.com

Research on various isoxazole derivatives highlights the utility of MD simulations in drug design and development. For instance, simulations are frequently employed to understand the binding modes and interactions between isoxazole-based ligands and their protein targets, such as the farnesoid X receptor (FXR) or various kinases. mdpi.comnih.gov Studies have shown that the stability of a ligand-receptor complex, as observed through MD simulations, is a strong indicator of the compound's potential biological activity. mdpi.com Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the protein's binding site suggests a stable binding mode, while RMSF can pinpoint which parts of the molecule or protein are most flexible.

In studies of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations revealed that the conformational motions of specific loops in the receptor's ligand-binding domain were crucial for protein stability and the ligand's agonist activity. mdpi.comnih.gov Similarly, when investigating isoxazole-piperazine derivatives as potential anticancer agents, MD simulations were used to validate the results of molecular docking and quantitative structure-activity relationship (QSAR) studies. researchgate.net For novel functionalized isoxazoles with antibacterial potential, MD simulations confirmed the stability of the ligand-receptor complexes when interacting with the active sites of proteins from E. coli, S. aureus, and B. subtilis. mdpi.com These computational experiments are invaluable for guiding the design of new analogues with improved stability and, consequently, enhanced therapeutic potential. mdpi.comnih.gov

| System/Compound Class | Target | Key Findings from MD Simulations | References |

| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | Confirmed stable binding modes; identified crucial conformational changes in receptor loops (L: H1/H2, L: H5/H6) for protein-ligand stability and activity. | mdpi.com, nih.gov |

| Isoxazole-piperazine analogues | Cancer cell lines (MCF-7, Huh-7) | Supported QSAR and molecular docking results, indicating the stability of the proposed binding interactions. | researchgate.net |

| Ester-functionalized isoxazoles | Bacterial proteins (E. coli, S. aureus, B. subtilis) | Demonstrated remarkable stability of the ligand-receptor complexes, supporting potential as antibacterial agents. | mdpi.com |

| Isoxazole derivatives of usnic acid | α-Amylase | Confirmed the binding posture and stability of the lead compound within the enzyme's active site. | researchgate.net |

| N-heterocyclic aryl-isoxazole-amides (AIMs) | c-myc G-quadruplex DNA | Revealed dynamic interactions, including partial unfolding and refolding of the DNA structure upon ligand binding over a 25 ns simulation. | nih.gov |

Surface Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, providing a detailed picture of how molecules pack together and the nature of the forces holding them. The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts. Furthermore, two-dimensional "fingerprint plots" are derived, which summarize the distribution of these contacts and provide quantitative percentages for each interaction type.

Similarly, for coordination polymers involving a triazole ligand, 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate, Hirshfeld surface analysis showed that H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions were the most significant contributors to crystal packing. mdpi.com This type of analysis provides a deep understanding of the forces governing the crystal architecture, which can influence physical properties of the solid material.

| Compound/Compound Class | Interaction Type | Contribution to Hirshfeld Surface (%) | References |

| Ethyl 5-methyl-3-[11-(pyridin-2-yl)-6,11-dihydro-6,11-epoxydibenzo[b,e]oxepin-6-yl]isoxazole-4-carboxylate | H···H | 50.5 | nih.gov |

| C···H/H···C | 24.7 | nih.gov | |

| O···H/H···O | 12.9 | nih.gov | |

| N···H/H···N | 4.2 | nih.gov | |

| Triazolequinoxalin derivative (TZQ) | H···H | 57.7 | nih.gov |

| C···H | 18.1 | nih.gov | |

| N···H | 17.7 | nih.gov | |

| O···H | 2.7 | nih.gov |

Theoretical Prediction of Physicochemical Attributes Relevant to Molecular Design

The design of new molecules for potential therapeutic use heavily relies on the early prediction of their physicochemical and pharmacokinetic properties. Computational tools, such as the SwissADME (Absorption, Distribution, Metabolism, and Excretion) database, are widely used to calculate these attributes for novel compounds, including analogues of 5-methyl-3-(pyridin-2-yl)isoxazole. frontiersin.orgnih.gov These in silico predictions help to identify candidates with favorable drug-like properties and to filter out those likely to fail in later stages of development due to poor pharmacokinetics.

Key physicochemical properties that are routinely calculated include molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (nHBD) and acceptors (nHBA), and the fraction of sp³ hybridized carbons (Fsp³). nih.gov These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. Studies on various isoxazole derivatives have shown that these compounds generally exhibit good physicochemical profiles. For instance, a series of novel isoxazole derivatives were assessed using SwissADME, and all ten compounds were found to comply with Lipinski's rule, suggesting their suitability as oral drug candidates. frontiersin.orgnih.gov

Furthermore, these computational models can predict pharmacokinetic properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov For example, in one study, most of the synthesized isoxazole derivatives were predicted to have high GI absorption. nih.gov Theoretical predictions also extend to metabolic stability, estimating whether a compound is likely to be an inhibitor of key cytochrome P450 (CYP) enzymes, which is crucial for avoiding drug-drug interactions. frontiersin.orgnih.gov This predictive power allows chemists to fine-tune molecular structures to optimize their ADME profiles, thereby accelerating the discovery of new and effective molecular entities. frontiersin.orgnih.gov

| Compound | Molecular Formula | MW ( g/mol ) | TPSA (Ų) | nHBD | nHBA | LogP (Predicted) | Lipinski's Rule Violations | References |

| C1 | C₁₅H₁₂F₃N₃O₂ | 323.27 | 67.16 | 2 | 6 | 2.37 | 0 | frontiersin.org, nih.gov |

| C2 | C₁₆H₁₄F₃N₃O₃ | 353.30 | 76.39 | 2 | 7 | 2.45 | 0 | frontiersin.org, nih.gov |

| C9 | C₂₀H₁₃F₃N₄O₂ | 410.35 | 79.99 | 2 | 7 | 3.16 | 0 | frontiersin.org, nih.gov |

| C10 | C₁₉H₁₂F₃N₅O₂ | 411.33 | 92.82 | 2 | 8 | 2.05 | 0 | frontiersin.org, nih.gov |

| ADAM | C₁₆H₂₇NO₃ | 281.39 | 58.74 | 1 | 4 | 3.51 | 0 | nih.gov |

*Compound designations are from the cited literature. frontiersin.orgnih.gov

C1 : 5-(5-methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

C2 : 4-(4-methoxyphenyl)-5-(5-methylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

C9 : 4-phenyl-5-(5-(pyridin-4-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

C10 : 4-(Pyridin-4-yl)-5-(5-(pyridin-4-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4 dihydropyrimidin-2(1H)-one

ADAM : 6-(5-heptyl-1,2-oxazol-3-yl)hexanoic acid

Structure Activity Relationship Sar Investigations of 5 Methyl 3 Pyridin 2 Yl Isoxazole Analogues

Impact of Substituent Variation on Molecular Interactions

The biological activity of 5-methyl-3-(pyridin-2-yl)isoxazole analogues is highly sensitive to the nature and position of substituents on both the isoxazole (B147169) and pyridyl rings. Modifications can influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby altering its binding affinity and efficacy at various receptors and enzymes.

Research into isoxazole derivatives has shown that introducing different functional groups can dramatically alter their biological effects. For instance, in a series of isoxazoline (B3343090) derivatives designed as 5-HT2A and 5-HT2C receptor ligands, the introduction of chloro and methyl substituents had a pronounced impact on binding affinity. scispace.com Specifically, a 3,5-dichloro substituent on the phenyl ring of an isoxazoline analogue resulted in the most potent binding to both 5-HT2A and 5-HT2C receptors, with IC50 values of 72 nM and 150 nM, respectively. scispace.com This suggests that electron-withdrawing groups in specific positions can enhance molecular interactions. scispace.com

Similarly, studies on isoxazole analogues as anticancer agents have revealed critical SAR insights. In one series, compounds with hydrophobic groups on the phenyl ring displayed potent anti-proliferative activities against the MCF-7 breast cancer cell line. nih.gov The presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole core was found to promote cytotoxicity against several human cancer cell lines. nih.gov For example, pyridinyl-4,5-2H-isoxazole derivatives 11c and 11j, which incorporate such features, exhibited potent activity with IC50 values of 1.9 and 1.5 µmol/L, respectively, against MCF-7 cells. researchgate.net

The isoxazole ring itself is a key determinant of activity. The nitrogen atom can act as a hydrogen-bond acceptor, a crucial interaction for binding to many biological targets. core.ac.uk The choice of substituents on the isoxazole ring can modulate this property and introduce new interaction points. In studies of allosteric ligands for the nuclear receptor RORγt, replacing a pyrrole (B145914) group at the C-5 position of the isoxazole with a pyrazole (B372694) resulted in only a slight drop in potency, whereas methylating the pyrrole led to a significant decrease in activity. acs.org This highlights the sensitivity of the binding pocket to even minor steric changes at this position. acs.org

Table 1: Impact of Substituent Variation on Biological Activity of Isoxazole Analogues

| Compound/Series | Target/Assay | Key Substituent Variation | Finding | Reference |

|---|---|---|---|---|

| Isoxazoline Derivatives | 5-HT2A/5-HT2C Receptors | R1 = 3,5-dichloro | Most potent binding affinity (IC50 = 72 nM for 5-HT2A) | scispace.com |

| Pyridinyl-4,5-2H-isoxazole | MCF-7 Cancer Cell Line | Hydrophobic groups on phenyl | Potent anti-proliferative activity (IC50 = 1.5 µmol/L for 11j) | nih.govresearchgate.net |

| Isoxazole-based RORγt Ligands | RORγt TR-FRET Assay | C-5 pyrrole methylation | Significant decrease in potency (IC50 from 140 nM to >2.9 µM) | acs.org |

| Indole-containing Isoxazoles | sPLA2 Inhibition | Electron-withdrawing group (-F, -CF3) on phenyl ring | Excellent sPLA2 inhibitory activity | nih.gov |

Positional Effects of Methyl and Pyridyl Groups on Binding Affinity

The specific placement of the methyl and pyridyl groups on the isoxazole ring (regiochemistry) is a critical factor governing the binding affinity and biological activity of these compounds. Swapping the positions of these substituents can lead to different isomers with distinct spatial arrangements of atoms, profoundly affecting how the molecule fits into a biological target's binding site.

Studies comparing different isomers of pyridyl-isoxazole analogues have demonstrated the importance of this positional arrangement. For example, in the investigation of ligands for serotonin (B10506) receptors, the position of a methyl group on an adjacent phenyl ring was found to be crucial. scispace.com An ortho-methyl (o-Me) substituent was favored over para- (p-Me) or meta- (m-Me) methyl groups, leading to more potent binding affinities for both 5-HT2A and 5-HT2C receptors. scispace.com This suggests a specific hydrophobic pocket in the receptor that favorably accommodates a methyl group in the ortho position.

Furthermore, the core ring structure itself plays a role that is position-dependent. A direct comparison between isoxazoline and isoxazole derivatives, which differ only by a double bond within the five-membered ring, showed that isoxazoline derivatives generally exhibited better binding affinities. scispace.com This indicates that the increased flexibility or altered geometry of the dihydroisoxazole (B8533529) ring is beneficial for interaction with the target receptors.

In more complex fused-ring systems, the position of a methyl group can influence not just binding affinity but also functional activity (efficacy). In a series of bicyclic muscarinic agonists, the introduction of a methyl group into the saturated ring at the position alpha to the C-5 of the isoxazole ring resulted in compounds with lower efficacy. researchgate.net However, in one case, this positional modification led to an increase in selectivity for the M1 muscarinic receptor subtype, demonstrating that subtle positional changes can fine-tune the pharmacological profile of a compound. researchgate.net

Influence of Fused Rings and Hybrid Systems on Molecular Recognition

Fusing the 5-methyl-3-(pyridin-2-yl)isoxazole core with other ring systems creates conformationally restricted analogues. This structural constraint reduces the molecule's flexibility, which can be advantageous for molecular recognition. By locking the molecule into a more defined shape, it can present its key binding features in an optimal orientation for interaction with a biological target, potentially leading to increased affinity and selectivity.

The synthesis of fused isoxazoles has become an important strategy in drug discovery, with various methods developed to create diverse hybrid systems. nih.govmdpi.com These fused structures are being explored for a wide range of therapeutic applications, including as treatments for cancer, inflammation, and infections, underscoring the value of this approach in modulating molecular recognition. researchgate.netresearchgate.net

Stereochemical Considerations in Isoxazole Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of isoxazole analogues. When a molecule is chiral, meaning it is non-superimposable on its mirror image, its different stereoisomers (enantiomers or diastereomers) can interact differently with chiral biological targets like enzymes and receptors.

This principle has been clearly demonstrated in studies of nature-inspired isoxazole derivatives. For instance, in an investigation of 3-Br-acivicin isomers for antimalarial activity, chirality was found to be a key determinant of efficacy. mdpi.com Only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity and covalent inhibition of the target enzyme, PfGAPDH. mdpi.com The other stereoisomers were significantly less active, suggesting that the biological target has a strict stereochemical requirement for binding and that the uptake of the active compound may be mediated by a stereoselective transport system. mdpi.com

Similarly, research on isoxazole retinoids as apoptosis-inducing agents highlighted the importance of stereochemistry. The isoxazole retinoid 15b proved to be particularly potent at inducing apoptosis, with a higher activity than classical retinoids. unipa.it The specific stereochemistry of the molecule was deemed important for its apoptotic activity. unipa.it

Table 2: Influence of Stereochemistry on the Biological Activity of Isoxazole Analogues

| Compound Series | Stereochemical Feature | Biological Activity/Target | Finding | Reference |

|---|---|---|---|---|

| 3-Br-acivicin Derivatives | (5S, αS) vs. other isomers | Antimalarial (P. falciparum) | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | mdpi.com |

| Isoxazole Retinoids | Restricted/Flexible Olefinic Moiety | Apoptosis Induction | Isoxazole retinoid 15b was particularly able to induce apoptosis at concentrations <5 μM. | unipa.it |

| 10-N-heterocyclic aryl-isoxazole-amides | Diastereomers (cis/trans) | Solid-State Conformation | Observed as a single cis-diastereomer in the solid state, indicating a preferred 3D structure. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby guiding and accelerating the drug design process.

Several QSAR studies have been successfully applied to various classes of isoxazole analogues to elucidate the structural requirements for their biological activities. For example, a QSAR study on a series of 3,5-disubstituted 4,5-dihydroisoxazole analogues as antimycobacterial agents revealed that constitutional, radial distribution function (RDF), and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors significantly impact activity. ijddd.com The resulting model showed good predictive power, allowing researchers to identify the key physicochemical properties needed for activity against Mycobacterium tuberculosis. ijddd.com

In another study focusing on open-chain enaminones, including isoxazole derivatives with anticonvulsant properties, QSAR modeling was used to predict their antiepileptic activity. nih.gov The distance between a carbonyl oxygen and an aromatic ring was identified as a potentially important factor for binding to sodium channels. nih.gov

QSAR has also been employed to analyze the anti-viral activity of ([biphenyloxy]propyl)isoxazole derivatives against coxsackievirus B3 (CVB3). researchgate.net The models indicated that compounds containing 5-trifluoromethyl- researchgate.netscispace.commdpi.comoxadiazole or 2,4-difluorophenyl fragments were associated with high antiviral activity and selectivity. researchgate.net Conversely, the models predicted that the insertion of bulky substituents like biphenyl (B1667301) would substantially decrease activity. researchgate.net These QSAR studies provide valuable guidelines for the rational design of new isoxazole derivatives with improved therapeutic profiles. mdpi.com

Mechanistic Probes and Molecular Target Engagement Studies with 5 Methyl 3 Pyridin 2 Yl Isoxazole Derivatives

Exploration of Enzyme Inhibition Mechanisms

The isoxazole (B147169) core, particularly when substituted with methyl and pyridinyl groups, serves as a valuable template for the design of potent and selective enzyme inhibitors. Research has demonstrated the ability of these compounds to modulate the activity of several key enzyme families implicated in inflammation, cancer, and xenobiotic metabolism.

Cyclooxygenase (COX) Isoenzyme Modulation

Isoxazole derivatives have been a significant area of research in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov The selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammatory responses, whereas COX-1 is associated with maintaining homeostasis in tissues like the gastric mucosa. oaepublish.com

A notable example of a COX-2 inhibitor featuring the isoxazole ring is Valdecoxib, chemically known as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide. nih.gov Studies on novel synthesized isoxazole compounds have demonstrated selectivity towards COX-2 over COX-1. For instance, a series of dihydropyrimidinone-isoxazole derivatives showed varied but significant inhibitory potential against COX enzymes. One of the most potent compounds in a studied series, C6 , exhibited an IC₅₀ value of 0.55 ± 0.03 µM for COX-2, with other derivatives like C5 and C3 also showing high potency. researchgate.net The selectivity index (SI), a ratio of COX-1 to COX-2 inhibition, further highlights the preference for the COX-2 isoenzyme, with some compounds reaching an SI of over 100. researchgate.net

In Vitro COX-1/COX-2 Inhibition by Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| C3 | 22.56 ± 0.11 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.15 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.09 | 0.55 ± 0.03 | 61.73 |

| C8 | 62.34 ± 0.17 | 0.54 ± 0.01 | 115.43 |

Lipoxygenase (LOX) Pathway Interrogation

The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. google.com The 5-lipoxygenase (5-LOX) enzyme is a key player in this pathway, and its inhibition is a therapeutic target for inflammatory conditions. google.comexamine.com

Research has shown that isoxazole derivatives can effectively inhibit the 5-LOX enzyme. In one study, a series of previously synthesized isoxazole derivatives were evaluated for their 5-LOX inhibitory potential. examine.com Several compounds demonstrated significant, concentration-dependent inhibition of the enzyme. Notably, compound C3 showed a potent IC₅₀ value of 8.47 µM, while compounds C5 and C6 also exhibited strong inhibitory effects. google.comexamine.com The ability of these compounds to dually inhibit both COX and 5-LOX pathways presents a promising strategy for developing broad-spectrum anti-inflammatory agents. google.com

In Vitro 5-LOX Inhibition by Isoxazole Derivatives

| Compound | 5-LOX IC₅₀ (µM) |

|---|---|

| C3 | 8.47 |

| C5 | 10.48 |

Kinase Inhibition Profiles (e.g., FLT3, CBP/P300)

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that, when mutated, can drive the progression of acute myeloid leukemia (AML). The histone acetyltransferase complex, comprising the E1A binding protein P300 and its paralog CREB-binding protein (CBP), also plays a role in leukemogenesis.

Recent studies have explored the concurrent inhibition of both p300/CBP and FLT3 as a synergistic therapeutic strategy in FLT3-ITD-positive AML. It was discovered that p300/CBP inhibitors, such as A485 or CCS1477 , can downregulate the transcription of FLT3 by preventing histone acetylation. This mechanism suggests that combining p300/CBP inhibitors with direct FLT3 inhibitors can lead to enhanced antileukemic effects and potentially overcome drug resistance. This dual-inhibition approach leads to a more profound suppression of downstream signaling pathways, including STAT5, AKT, and ERK, and reduces the expression of the oncoprotein c-Myc.

Inhibition of Human Cytochrome P-450 2A6

Human cytochrome P450 2A6 (CYP2A6) is an enzyme primarily found in the liver that is responsible for the metabolism of nicotine (B1678760) and the activation of certain pro-carcinogens, such as tobacco-specific nitrosamines. Inhibition of CYP2A6 is being investigated as a strategy for smoking cessation by reducing nicotine clearance. Research into CYP2A6 inhibitors has explored various molecular scaffolds, including pyridine (B92270) derivatives. The incorporation of 5-membered heterocyclic rings, such as isoxazole, onto a pyridine scaffold has been identified as a promising strategy for developing inhibitors of human cytochrome P-450 2A6. Docking studies suggest that these hybrid molecules have the potential to block the catalytic activity of CYP2A6. The pyridyl moiety of these inhibitors is thought to accept a hydrogen bond from the Asn297 residue within the enzyme's active site, an interaction crucial for effective binding.

Receptor Interaction and Modulatory Mechanisms (e.g., GABA A α5, AMPA Receptor Agonism)

Derivatives of 5-methyl-isoxazole are also instrumental in probing the function of key neurotransmitter receptors in the central nervous system.

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is named for its selective agonist, AMPA, which itself contains a methyl-isoxazole core. The modulation of AMPA receptors is a significant area of research for various neurological disorders. Studies have shown that isoxazole-4-carboxamide derivatives can act as potent modulators of AMPA receptor activity. For example, compounds like CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively. These findings highlight the therapeutic potential of isoxazole derivatives as AMPA receptor modulators for conditions such as chronic pain.

Furthermore, the 5-methylisoxazol-3-yl moiety has been incorporated into molecules targeting specific subtypes of the γ-aminobutyric acid type A (GABA A) receptor. The α5 subunit-containing GABA A receptors (α5 GABA A Rs) are of particular interest due to their high expression in the hippocampus and their role in cognitive processes. The compound MRK-016 , which is 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-triazine, has been identified as a selective inverse agonist for the α5 GABA A receptor subtype. Such selective modulators are valuable tools for understanding the specific physiological roles of α5-containing receptors and for developing novel therapeutics for cognitive disorders.

Protein-Protein Interaction Modulations (e.g., GATA4-NKX2-5)

The physical interaction between the transcription factors GATA4 and NKX2-5 is essential for normal heart development and is implicated in pathological cardiac hypertrophy. The disruption or enhancement of this protein-protein interaction (PPI) with small molecules represents an innovative therapeutic approach for cardiac conditions.

Researchers have identified several small molecule families that can modulate the GATA4-NKX2-5 transcriptional synergy. Among the most potent inhibitors discovered is N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (3) , which features a 5-methyl-isoxazole core. This compound was found to inhibit the GATA4-NKX2-5 synergy with an IC₅₀ value of 3 µM in a luciferase reporter gene assay. Further studies with a potent derivative, 3i-1000 , demonstrated that it could improve cardiac function in experimental models of myocardial infarction and hypertension. These isoxazole-based compounds represent a novel class of molecules capable of targeting this critical PPI, offering potential for modulating cardiac gene expression and promoting myocardial repair.

Modulation of GATA4-NKX2-5 Interaction by an Isoxazole Derivative

| Compound | Chemical Name | Activity | IC₅₀ (µM) |

|---|---|---|---|

| 3 | N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide | Inhibition of GATA4-NKX2-5 transcriptional synergy | 3 |

Cellular and Molecular Pathway Perturbation Studies

Derivatives of 5-methyl-3-(pyridin-2-yl)isoxazole have been investigated for their ability to perturb cellular and molecular pathways, demonstrating a range of biological effects, including antiproliferative and antioxidant activities. These studies are crucial for understanding the mechanism of action of these compounds and for identifying potential therapeutic targets.

Antiproliferative Effects at the Cellular Level

The antiproliferative activity of isoxazole derivatives, including those with pyridinyl substituents, has been a subject of extensive research. While specific data for a broad range of 5-methyl-3-(pyridin-2-yl)isoxazole derivatives is not extensively available in the public domain, the broader class of isoxazole-pyridine hybrids has shown promise in inhibiting cancer cell growth. For instance, coumarin-isoxazole-pyridine hybrids have been synthesized and evaluated for their anticancer properties. nih.govpreprints.orgpreprints.org These complex molecules, which incorporate the pyridinyl-isoxazole motif, have demonstrated cytotoxic effects against various cancer cell lines.

The mechanism of antiproliferative action for many isoxazole derivatives involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis. For example, some isoxazole-containing compounds have been shown to arrest the cell cycle at different phases and to trigger programmed cell death in cancer cells. The pyridinyl moiety can play a crucial role in the biological activity, potentially through interactions with specific targets within the cell.

Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Coumarin-Isoxazole-Pyridine Hybrid 1 | HeLa | Moderate | preprints.orgpreprints.org |

| Coumarin-Isoxazole-Pyridine Hybrid 2 | HT-29 | Moderate | preprints.orgpreprints.org |

| Coumarin-Isoxazole-Pyridine Hybrid 3 | H1437 | Low | preprints.orgpreprints.org |

| Oxazolo[5,4-d]pyrimidine Derivative 3g | HT29 | 58.44 | nih.gov |

| Aryl Isoxazole Derivative | Various | Modest | researchgate.net |

Antioxidant Mechanisms

Isoxazole derivatives have also been recognized for their antioxidant properties. nih.govresearchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including cancer. Compounds with antioxidant activity can neutralize these harmful species and protect cells from damage.

The antioxidant mechanism of isoxazole derivatives can involve various pathways, including the scavenging of free radicals. The electron-rich nature of the isoxazole and pyridine rings can contribute to their ability to donate electrons and stabilize free radicals. Studies on quinazolinone-based isoxazole derivatives have demonstrated their capacity to scavenge DPPH radicals and inhibit NADPH oxidase, an enzyme involved in ROS production. nih.gov While specific studies on the antioxidant mechanisms of 5-methyl-3-(pyridin-2-yl)isoxazole are limited, the general antioxidant potential of the isoxazole-pyridine scaffold suggests that its derivatives could also act through similar mechanisms.

Design of Isoxazole-Based Molecular Probes for Biological Systems

The unique structural and electronic properties of the 5-methyl-3-(pyridin-2-yl)isoxazole scaffold make it an attractive platform for the design of molecular probes. These probes can be used to investigate biological processes, identify and validate drug targets, and for cellular imaging applications.

The design of such probes often involves the incorporation of a reporter group, such as a fluorophore, onto the isoxazole-pyridine core. The intrinsic fluorescence of some heterocyclic systems, or the attachment of a fluorescent moiety, allows for the visualization and tracking of the molecule within a biological system. mdpi.comnih.govsciforum.net The pyridine ring, in particular, can be a useful component in fluorescent probes due to its electron-withdrawing nature, which can influence the photophysical properties of the molecule.

The development of fluorescent probes based on nitrogen-fused pyridazinone scaffolds, which share some structural similarities with pyridinyl-isoxazoles, highlights a design strategy that involves enhancing the electron-accepting properties of the heterocyclic core to achieve desirable photophysical characteristics. Furthermore, the synthesis of π-conjugated oxazole (B20620) dyes has shown that extending the conjugation of the system can lead to emissions in the visible to near-infrared range with significant Stokes shifts, which is beneficial for biological imaging. researchgate.net

While there is a lack of specific examples of molecular probes directly derived from 5-methyl-3-(pyridin-2-yl)isoxazole in the reviewed literature, the principles of probe design suggest that this scaffold could be functionalized to create tools for studying cellular target engagement. For instance, a derivative could be designed to bind to a specific protein, and the resulting change in fluorescence upon binding could be used to quantify the engagement of the target. A technetium-99m labeled compound incorporating a pyridin-2-yl-methyl moiety has been synthesized for the detection of carbonic anhydrase IX, demonstrating the utility of this chemical group in designing probes for in vivo imaging. nih.gov